molecular formula C15H17ClN2O4 B1427309 5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester CAS No. 1252572-72-7

5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester

Cat. No. B1427309
CAS RN: 1252572-72-7
M. Wt: 324.76 g/mol
InChI Key: ITDMACPUEZKQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester” is a chemical compound with the IUPAC name tert-butyl 5-chloro-1H-pyrrolo [2,3-c]pyridine-1-carboxylate . It has a molecular weight of 252.7 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-10(13)14-7-9(8)15/h4-7H,1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.

Scientific Research Applications

  • Intermediate in Synthesis of Biologically Active Compounds : The research by Tu Yuanbiao et al. (2016) highlights the synthesis of chloro-2-oxo-butyric acid ethyl ester 5, a significant intermediate in the creation of biologically active compounds, such as thiazole carboxylic acids, utilizing a rapid synthetic method established from commercially available diethyl oxalate Tu Yuanbiao et al., 2016.

  • Role in Polymerization : The compound is involved in the synthesis and polymerization of functional cyclic esters, as detailed in the study by M. Trollsås et al. (2000). This study presents the design, synthesis, and ring-opening polymerization of new cyclic esters containing protected functional groups, which are integral in forming hydrophilic aliphatic polyesters M. Trollsås et al., 2000.

  • Activation of Carboxylic Acids : The compound is utilized in activating carboxylic acids through dialkyl pyrocarbonates, as demonstrated by V. Pozdnev (2009). This activation is a key step in synthesizing symmetric anhydrides and esters of N-protected amino acids, showcasing the compound's versatility in organic synthesis V. Pozdnev, 2009.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-chloropyrrolo[2,3-c]pyridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-5-21-13(19)10-6-9-7-12(16)17-8-11(9)18(10)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDMACPUEZKQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
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5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
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5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
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5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
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5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
Reactant of Route 6
5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester

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